3-Benzylpiperidin-4-one hydrochloride chemical properties
3-Benzylpiperidin-4-one hydrochloride chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3-Benzylpiperidin-4-one hydrochloride , focusing on the specific structural isomer where the benzyl group is attached to the C3 carbon of the piperidine ring (CAS 854648-68-3).[1]
Chemical Properties, Synthesis, and Pharmaceutical Utility[1]
Part 1: Executive Summary & Disambiguation[1]
3-Benzylpiperidin-4-one hydrochloride is a specialized piperidine derivative characterized by a benzyl substituent at the alpha-position (C3) relative to the ketone carbonyl.[1] Unlike its more common isomer, 1-benzylpiperidin-4-one (N-benzyl-4-piperidone) , which serves as a primary scaffold for fentanyl synthesis, the 3-benzyl isomer is a chiral building block used in the development of neurokinin antagonists, substance P inhibitors, and complex heterocyclic scaffolds.[1]
Critical Disambiguation
| Feature | 3-Benzylpiperidin-4-one HCl (Topic) | 1-Benzylpiperidin-4-one HCl (Common Isomer) |
| CAS Number | 854648-68-3 | 3612-20-2 (Free base) / 20821-52-7 (HCl) |
| Structure | Benzyl group at C3 ; Secondary amine (NH) | Benzyl group at N1 ; Tertiary amine |
| Chirality | Chiral (C3 stereocenter) | Achiral |
| Primary Use | Substance P antagonists, chiral synthons | Opioid synthesis, general intermediate |
Part 2: Chemical Identity & Physicochemical Profile[3]
Nomenclature and Identifiers[3]
-
Molecular Formula: C₁₂H₁₅NO[1] · HCl
-
Molecular Weight: 225.71 g/mol [1]
-
SMILES: C1CNCC(C1=O)CC2=CC=CC=C2.Cl
Structural Analysis
The molecule features a six-membered piperidine ring with a ketone functionality at C4.[1] The C3 position holds a benzyl group, introducing a stereocenter.[8] In the hydrochloride salt form, the secondary nitrogen is protonated (
Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1] |
| Melting Point | 155–160 °C (Predicted) | Experimental values vary by crystal habit.[8] |
| Solubility | Soluble in water, methanol, DMSO.[8] | Limited solubility in non-polar solvents (hexane).[8] |
| pKa (Amine) | ~9.8 (Predicted) | Typical for secondary piperidines.[8] |
| Stability | Stable as HCl salt.[1] | Free base unstable; susceptible to oxidation/polymerization.[1][8] |
Part 3: Synthetic Methodology
The synthesis of 3-benzylpiperidin-4-one requires regioselective alkylation.[1] Direct alkylation of piperidin-4-one is difficult due to multiple reactive sites (N vs. C3 vs. C5).[1] The standard protocol involves N-protection followed by enolate alkylation .[1]
Synthesis Protocol (Step-by-Step)
Step 1: N-Protection [1]
-
Reagents: 4-Piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate (
), Triethylamine ( ).[1] -
Mechanism: Protection of the amine prevents N-alkylation and allows for strong base usage.[1]
Step 2: Regioselective C-Alkylation
-
Reagents: N-Boc-4-piperidone, Lithium Diisopropylamide (LDA) or LiHMDS, Benzyl Bromide (
).[1] -
Conditions: -78°C in THF (anhydrous).
-
Protocol:
-
Critical Control: Maintain low temperature to prevent di-alkylation (3,5-dibenzyl) or O-alkylation.
Step 3: Deprotection & Salt Formation [1][9]
-
Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl gas.
-
Protocol:
Synthesis Pathway Diagram[3]
Caption: Figure 1. Regioselective synthesis of 3-benzylpiperidin-4-one HCl via N-Boc protected enolate alkylation.
Part 4: Reactivity & Functionalization
The 3-benzylpiperidin-4-one scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate.
Reactivity Map
-
Ketone (C4): Susceptible to reductive amination, Grignard addition, and Wittig olefination.[8] The adjacent benzyl group at C3 induces diastereoselectivity, often favoring trans addition of nucleophiles.[8]
-
Secondary Amine (N1): Available for N-alkylation, acylation, or reductive amination to attach pharmacophores.[8]
-
Alpha-Carbon (C3/C5): The C3 position is already substituted, but C5 remains available for further functionalization (e.g., to create 3,5-disubstituted analogs).
Key Transformations Diagram
Caption: Figure 2. Divergent synthesis pathways utilizing the 3-benzylpiperidin-4-one core.
Part 5: Pharmaceutical Applications[2][10]
Neurokinin-1 (NK1) Receptor Antagonists
The 3-benzylpiperidine core mimics the spatial arrangement of phenylalanine residues found in peptide ligands.[1] It is a critical intermediate in the synthesis of Substance P antagonists , used for treating chemotherapy-induced nausea and vomiting (CINV) and depression.[8] The C3-benzyl group provides hydrophobic interaction within the receptor binding pocket.[1]
Opioid Receptor Modulation
While less common than the 3-methyl analogs (e.g., 3-methylfentanyl), the 3-benzyl derivatives are investigated for their ability to modulate mu-opioid receptor selectivity.[1] The steric bulk of the benzyl group can alter the conformational landscape of the piperidine ring, potentially separating analgesic effects from respiratory depression.[8]
Chiral Resolution
Because the C3 carbon is a stereocenter, 3-benzylpiperidin-4-one is often resolved into its (
Part 6: Handling & Safety Data
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.[1]
References
-
PubChem. (2025).[8] 3-Benzylpiperidin-4-one hydrochloride.[1][2][3][5][11] National Library of Medicine.[1] Available at: [Link]
-
Sundaresan, K., et al. (2019).[8][12] Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery & Therapeutics. Available at: [Link]
-
Rosiak, A. (2010).[8] Synthesis of Novel Piperidine Building Blocks. King's College London.[1] (Discusses regioselective synthesis of 3-substituted piperidones).
-
Parthiban, P., et al. (2011).[8] Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ResearchGate. (Provides NMR data for substituted benzylpiperidones).
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